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Compound of Interest

Compound Name: 1-Methyl-1H-indazol-7-ylamine

Cat. No.: B1320690 Get Quote

For Researchers, Scientists, and Drug Development Professionals

This document provides a comprehensive guide to a plausible and effective synthetic route for

the preparation of 1-Methyl-1H-indazol-7-ylamine, a valuable building block in medicinal

chemistry and drug discovery.[1] The protocols detailed herein are based on established and

reliable chemical transformations, offering a reproducible methodology for obtaining this key

intermediate.

Introduction
1-Methyl-1H-indazol-7-ylamine is a crucial intermediate in the synthesis of a variety of

pharmacologically active molecules, particularly in the fields of oncology and neurology.[1] Its

substituted indazole core serves as a versatile scaffold for the development of targeted

therapeutics. This guide outlines a three-step synthetic pathway commencing from the readily

available starting material, 2-methyl-6-nitroaniline. The sequence involves the formation of the

indazole ring, followed by N-methylation, and concludes with the reduction of the nitro group to

the desired amine.

Overall Synthetic Workflow
The synthetic pathway for 1-Methyl-1H-indazol-7-ylamine can be summarized in the following

three key steps:
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Step 1: Synthesis of 7-Nitro-1H-indazole via diazotization and intramolecular cyclization of 2-

methyl-6-nitroaniline.

Step 2: N-Methylation of 7-Nitro-1H-indazole to yield 1-Methyl-7-nitro-1H-indazole.

Step 3: Reduction of the Nitro Group to afford the final product, 1-Methyl-1H-indazol-7-
ylamine.

2-Methyl-6-nitroaniline 7-Nitro-1H-indazole  NaNO₂, Acetic Anhydride, Acetic Acid   1-Methyl-7-nitro-1H-indazole  NaH, CH₃I, DMF   1-Methyl-1H-indazol-7-ylamine  SnCl₂·2H₂O, Ethanol  

Click to download full resolution via product page

Caption: Proposed synthetic workflow for 1-Methyl-1H-indazol-7-ylamine.

Data Presentation
The following tables summarize the key reagents, reaction conditions, and expected outcomes

for each step of the synthesis. The yields are based on analogous transformations and should

be considered as estimates.

Table 1: Synthesis of 7-Nitro-1H-indazole

Parameter Value Reference

Starting Material 2-Methyl-6-nitroaniline [2]

Reagents
Acetic Anhydride, Sodium

Nitrite
[2][3]

Solvent Glacial Acetic Acid [2][3]

Temperature 70-100°C [3]

Reaction Time Monitored by TLC [3]

Reported Yield (Analogous) ~62% [2]

Table 2: N-Methylation of 7-Nitro-1H-indazole
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Parameter Value Reference

Starting Material 7-Nitro-1H-indazole

Reagents
Sodium Hydride (NaH), Methyl

Iodide (CH₃I)
[4][5]

Solvent
Dimethylformamide (DMF) or

Tetrahydrofuran (THF)
[3][4][5]

Temperature 0°C to Room Temperature [3][4][5]

Reaction Time 12-16 hours [5]

Reported Yield (Analogous) 56.4% (for 6-nitro-1H-indazole) [5]

Table 3: Reduction of 1-Methyl-7-nitro-1H-indazole

Parameter Value Reference

Starting Material 1-Methyl-7-nitro-1H-indazole

Reagents
Stannous Chloride Dihydrate

(SnCl₂·2H₂O)
[3][6]

Solvent Ethanol [3]

Temperature 60°C [3]

Reaction Time Monitored by TLC [3]

Reported Yield (Analogous) High-yielding [3]

Experimental Protocols
Step 1: Synthesis of 7-Nitro-1H-indazole
This procedure is adapted from the synthesis of nitroindazoles from 2-methyl-nitroanilines.[2][3]

Materials:

2-Methyl-6-nitroaniline (1.0 eq)
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Glacial Acetic Acid

Acetic Anhydride (2.0 eq)

Sodium Nitrite (1.25 eq)

Ice water

Standard laboratory glassware

Magnetic stirrer with heating plate

Thin Layer Chromatography (TLC) apparatus

Procedure:

In a round-bottom flask equipped with a magnetic stir bar, dissolve 2-methyl-6-nitroaniline

(1.0 eq) in glacial acetic acid.

Add acetic anhydride (2.0 eq) to the solution.

Heat the mixture to 70-100°C with stirring.

Add sodium nitrite (1.25 eq) portion-wise to the reaction mixture while maintaining the

temperature.

After the addition is complete, continue stirring the reaction mixture until the reaction is

complete, as monitored by TLC.

Cool the reaction mixture to room temperature and then pour it into ice water.

Collect the resulting precipitate by filtration.

Wash the precipitate with water.

The crude product can be purified by recrystallization or column chromatography to yield 7-

nitro-1H-indazole.
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Step 2: N-Methylation of 7-Nitro-1H-indazole
This protocol is based on a general method for the N-methylation of indazoles, which typically

favors the thermodynamically more stable N1-isomer.[3][4][5]

Materials:

7-Nitro-1H-indazole (1.0 eq)

Anhydrous Dimethylformamide (DMF) or Tetrahydrofuran (THF)

Sodium Hydride (NaH, 60% dispersion in mineral oil) (1.1-1.5 eq)

Methyl Iodide (1.1-1.5 eq)

Saturated aqueous ammonium chloride (NH₄Cl) solution

Ethyl acetate

Brine

Anhydrous sodium sulfate or magnesium sulfate

Standard laboratory glassware for inert atmosphere reactions

Magnetic stirrer

Ice bath

Procedure:

To a flame-dried round-bottom flask under an inert atmosphere (e.g., nitrogen or argon), add

anhydrous DMF or THF.

Add sodium hydride (1.1-1.5 eq) to the solvent and cool the suspension to 0°C in an ice

bath.

Slowly add a solution of 7-nitro-1H-indazole (1.0 eq) in the same anhydrous solvent to the

NaH suspension.
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Stir the mixture at 0°C for a short period (e.g., 30 minutes).

Add methyl iodide (1.1-1.5 eq) dropwise to the reaction mixture at 0°C.

Allow the reaction to warm to room temperature and stir until completion, as monitored by

TLC.

Carefully quench the reaction by the slow addition of a saturated aqueous NH₄Cl solution.

Extract the product with an organic solvent such as ethyl acetate.

Wash the combined organic layers with water and brine, then dry over anhydrous sodium

sulfate or magnesium sulfate.

Concentrate the organic layer under reduced pressure.

The crude product, 1-Methyl-7-nitro-1H-indazole, can be purified by column chromatography.

Step 3: Reduction of 1-Methyl-7-nitro-1H-indazole
This protocol is based on the general method for the reduction of nitroindazoles using stannous

chloride.[3][6]

Materials:

1-Methyl-7-nitro-1H-indazole (1.0 eq)

Ethanol

Stannous Chloride Dihydrate (SnCl₂·2H₂O) (5.0 eq)

5% aqueous potassium bicarbonate solution or similar base

Ethyl acetate

Brine

Anhydrous magnesium sulfate
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Standard laboratory glassware

Magnetic stirrer with heating plate

Procedure:

In a round-bottom flask, suspend 1-Methyl-7-nitro-1H-indazole (1.0 eq) in ethanol.

Add stannous chloride dihydrate (5.0 eq) to the suspension.

Heat the mixture at 60°C with stirring until the starting material is consumed, as monitored by

TLC.

Cool the reaction mixture to room temperature.

Carefully adjust the pH of the mixture to 7-8 with a 5% aqueous potassium bicarbonate

solution.

Extract the product with ethyl acetate.

Wash the combined organic layers with brine.

Dry the organic layer over anhydrous magnesium sulfate and concentrate under reduced

pressure to yield the final product, 1-Methyl-1H-indazol-7-ylamine. Further purification can

be performed by column chromatography if necessary.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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